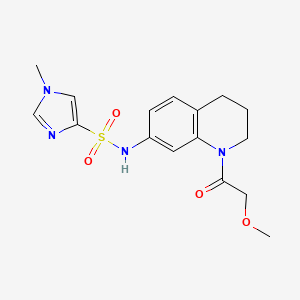
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide is an intricate organic compound. It features a complex structure that brings together multiple functional groups, which offer unique properties. This compound is noteworthy in various fields such as medicinal chemistry, synthetic organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide can be achieved through several synthetic routes. One method involves:
Starting with the 2-methoxyacetylation of a 1,2,3,4-tetrahydroquinoline derivative.
Followed by sulfonamide coupling with an imidazole derivative.
These steps are generally carried out under controlled temperatures with catalysts to facilitate the reactions. For example, a Lewis acid might be employed to promote the acylation step, while a strong base could be necessary for the sulfonamide formation.
Industrial Production Methods
For industrial-scale production, the synthesis would typically be optimized for cost-effectiveness and efficiency. Methods such as flow chemistry, where reactions are conducted in a continuous stream rather than batch-wise, could be utilized. This approach can improve yields and reduce reaction times. Additionally, the use of automated robotic systems to manage reaction conditions precisely would likely be employed.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide can undergo a variety of chemical reactions:
Oxidation: : The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: : The sulfonamide group can potentially be reduced to an amine under appropriate reducing conditions.
Substitution: : The compound can partake in nucleophilic substitution reactions, particularly at the sulfonamide and imidazole moieties.
Common Reagents and Conditions
Common reagents involved in these reactions include:
For oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
For reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
For substitution: Alkylating agents like methyl iodide or acylating agents like acetic anhydride.
Major Products
The major products formed from these reactions would depend on the specific reaction pathways:
Oxidation: : Formation of carboxylic acids from methoxy groups.
Reduction: : Amines from sulfonamides.
Substitution: : Varied N-substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for modifications and functional group transformations, making it valuable in constructing diverse chemical libraries.
Biology
Biologically, compounds like this are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The specific interaction with proteins or nucleic acids makes it a candidate for drug discovery and development.
Medicine
Medically, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide could be explored for its therapeutic potential. Its unique structure allows it to interact with biological targets in ways that could be beneficial for treating diseases, particularly those involving enzyme dysregulation.
Industry
In industrial applications, this compound could be used in the manufacture of advanced materials due to its unique chemical properties. It might also find use in the development of new pharmaceuticals, agrochemicals, or fine chemicals.
Mechanism of Action
The mechanism of action for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves:
Molecular Targets: : Interacting with specific enzymes or receptors in a biological system.
Pathways Involved: : Modulation of biochemical pathways such as signal transduction, enzyme inhibition, or receptor antagonism.
For instance, the sulfonamide group may mimic substrates for certain enzymes, thereby inhibiting their activity. The imidazole moiety can interact with metal ions in active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl-1H-imidazole-4-sulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-ethyl-1H-imidazole-4-sulfonamide
Unique Characteristics
What sets N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide apart from these similar compounds is:
Substitution Pattern: : The specific substitution on the imidazole and tetrahydroquinoline rings, which can alter its reactivity and biological activity.
Steric and Electronic Effects: : The methoxyacetyl and sulfonamide groups provide unique steric and electronic environments that influence how the compound interacts with other molecules.
That's quite the exploration of this compound. Got any questions or want to dive deeper into any section?
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-9-15(17-11-19)25(22,23)18-13-6-5-12-4-3-7-20(14(12)8-13)16(21)10-24-2/h5-6,8-9,11,18H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWHTHXAHFCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)

![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
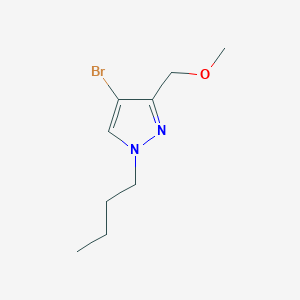
![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)
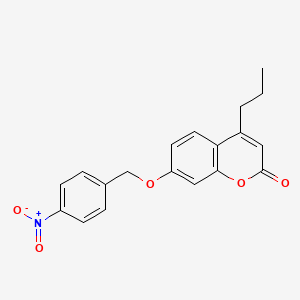
![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
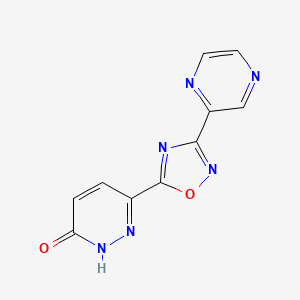
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)
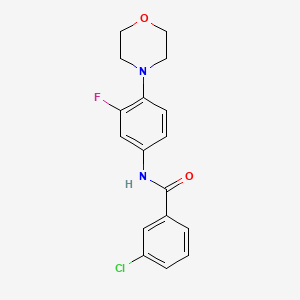
![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)
